molecular formula C13H9F2NO2 B6266322 N-(3,4-difluorophenyl)-3-hydroxybenzamide CAS No. 1019395-20-0

N-(3,4-difluorophenyl)-3-hydroxybenzamide

Cat. No. B6266322
CAS RN: 1019395-20-0
M. Wt: 249.2
InChI Key:
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Description

N-(3,4-Difluorophenyl)-3-hydroxybenzamide (DFPHB) is a small molecule that has been widely studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It is a fluorinated aromatic compound with a unique structure that has been found to possess various biological activities. DFPHB has been studied for its potential to act as a prodrug, as a substrate for various enzymes, and as a ligand for various receptors. Additionally, it has been used to study the effects of different types of fluoroalkyl groups on the biological activity of compounds.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-hydroxybenzamide has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used as a substrate for various enzymes, as a prodrug, and as a ligand for various receptors. Additionally, it has been used to study the effects of different types of fluoroalkyl groups on the biological activity of compounds.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-hydroxybenzamide is not yet fully understood. However, it is believed that it acts as a prodrug, meaning that it is metabolized by enzymes in the body to form active metabolites that can then bind to receptors or enzymes in the body, leading to a biological effect. Additionally, it is believed that N-(3,4-difluorophenyl)-3-hydroxybenzamide can act as a ligand for various receptors, leading to a biological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-difluorophenyl)-3-hydroxybenzamide are not yet fully understood. However, it has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant activities. Additionally, it has been found to have potential applications in the treatment of various diseases, including diabetes, obesity, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,4-difluorophenyl)-3-hydroxybenzamide in lab experiments include its low cost, its availability, and its ease of synthesis. Additionally, it is a relatively small molecule, making it easy to work with in lab experiments. However, the main limitation of using N-(3,4-difluorophenyl)-3-hydroxybenzamide in lab experiments is its lack of specificity. It has been found to have various biological activities, but its exact mechanism of action is still not fully understood.

Future Directions

The potential future directions for research involving N-(3,4-difluorophenyl)-3-hydroxybenzamide include further research into its mechanism of action, its potential applications in the treatment of various diseases, and its potential to be used as a prodrug or a ligand for various receptors. Additionally, further research should be conducted to better understand the effects of different types of fluoroalkyl groups on the biological activity of compounds. Finally, further research should be conducted to explore the potential of N-(3,4-difluorophenyl)-3-hydroxybenzamide as a drug delivery system.

Synthesis Methods

N-(3,4-difluorophenyl)-3-hydroxybenzamide can be synthesized using a variety of methods. The most common method is the reaction between 3,4-difluorobenzaldehyde and hydroxylamine hydrochloride in the presence of a base such as pyridine. This reaction yields N-(3,4-difluorophenyl)-3-hydroxybenzamide in a yield of up to 90%. Other methods for the synthesis of N-(3,4-difluorophenyl)-3-hydroxybenzamide include the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride and a base such as triethylamine, as well as the reaction of 3,4-difluorobenzaldehyde and hydroxylamine sulfate with a base such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-difluorophenyl)-3-hydroxybenzamide involves the conversion of 3,4-difluoroaniline to 3,4-difluorobenzoyl chloride, which is then reacted with 3-hydroxybenzoic acid to form the final product.", "Starting Materials": [ "3,4-difluoroaniline", "thionyl chloride", "3-hydroxybenzoic acid", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "brine" ], "Reaction": [ "3,4-difluoroaniline is reacted with thionyl chloride in dichloromethane to form 3,4-difluorobenzoyl chloride.", "The resulting 3,4-difluorobenzoyl chloride is then added to a solution of 3-hydroxybenzoic acid and triethylamine in dichloromethane.", "The reaction mixture is stirred at room temperature for several hours, then poured into diethyl ether.", "The organic layer is washed with sodium bicarbonate solution and brine, then dried over magnesium sulfate.", "The solvent is removed under reduced pressure to yield the final product, N-(3,4-difluorophenyl)-3-hydroxybenzamide." ] }

CAS RN

1019395-20-0

Molecular Formula

C13H9F2NO2

Molecular Weight

249.2

Purity

95

Origin of Product

United States

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